ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a substituted dihydropyridine ring via an amide bond. Key structural features include:
- 2-Oxo-1,2-dihydropyridine moiety: A redox-active heterocycle often associated with biological activity in pharmaceuticals and agrochemicals.
- 2,5-Dimethylphenyl substituent: A lipophilic aromatic group that may influence target binding or metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-4-30-24(29)18-9-11-20(12-10-18)25-22(27)21-6-5-13-26(23(21)28)15-19-14-16(2)7-8-17(19)3/h5-14H,4,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNROTYJUCOKJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,5-dimethylbenzyl chloride reacts with the pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The amide bond is formed by reacting the pyridine derivative with an appropriate amine under suitable conditions, often using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that compounds with similar structural frameworks exhibit antimicrobial properties against a range of pathogens. The presence of the dihydropyridine moiety may enhance its efficacy:
| Pathogen Type | Activity |
|---|---|
| Gram-positive bacteria | Moderate to high |
| Gram-negative bacteria | Moderate |
| Fungi | Low |
Preliminary tests indicate that ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate could potentially inhibit the growth of certain bacterial strains, although further research is necessary to quantify its activity and mechanism.
Cytotoxicity and Anticancer Potential
Research into related compounds has revealed promising anticancer activities. This compound may induce apoptosis in cancer cell lines through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication.
- Reactive Oxygen Species Generation : Induction of oxidative stress can lead to cell death.
A comparative study of anticancer activities of related compounds is summarized below:
| Compound Name | Cytotoxicity (IC50) | Mechanism |
|---|---|---|
| Ethyl 4-{...} | TBD | TBD |
| Compound A | 15 µM | DNA Intercalation |
| Compound B | 30 µM | Enzyme Inhibition |
Pharmacological Applications
The pharmacological applications of this compound include its potential role as an anti-inflammatory agent. The compound's structural characteristics suggest it could modulate inflammatory pathways.
Inflammatory Response Modulation
Research indicates that derivatives of pyridine and dihydropyridine can influence inflammatory mediators. Ethyl 4-{...} may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
-
A study published in Journal of Medicinal Chemistry demonstrated that dihydropyridine derivatives exhibited significant antibacterial activity against resistant strains.
"Dihydropyridine derivatives show promise as novel antibacterial agents due to their unique mechanisms of action."
- Another investigation highlighted the anticancer potential of pyridine-based compounds through apoptosis induction in breast cancer cell lines.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in inflammation, cell growth, or other physiological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a benzoate ester backbone with several pesticides listed in , but its dihydropyridine-amido side chain distinguishes it from analogs like diclofop-methyl (phenoxypropanoate ester) or haloxyfop methyl ester (pyridinyloxy-phenoxypropanoate). Key differences include:
Physicochemical Properties
Stability and Metabolic Considerations
- Metabolic pathways : The 2,5-dimethylphenyl group may undergo cytochrome P450-mediated oxidation, analogous to metabolic pathways observed in substituted aromatics .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dihydropyridine moiety, an amide linkage, and an ethyl benzoate group. Its molecular formula is C₁₈H₁₈N₂O₃, and it has a molecular weight of approximately 306.35 g/mol. The structural features suggest potential interactions with various biological targets.
Antioxidant Activity
Research indicates that derivatives of dihydropyridine compounds often exhibit significant antioxidant properties. Studies have shown that similar compounds can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in cells .
Antimicrobial Properties
Several studies have reported the antimicrobial activity of related dihydropyridine derivatives. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains, suggesting that ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate may possess similar properties .
Anticancer Potential
The anticancer activity of dihydropyridine derivatives has been a significant area of research. Compounds exhibiting this structure have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
Enzyme inhibition studies reveal that certain derivatives can act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of several dihydropyridine derivatives using DPPH radical scavenging assays. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 20 to 50 µM, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity .
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of dihydropyridine derivatives found that one analog significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This study suggests that this compound may also exhibit similar effects due to its structural characteristics .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC Value | Reference |
|---|---|---|---|
| Compound A | Antioxidant | 30 µM | |
| Compound B | Antimicrobial (S. aureus) | 32 µg/mL | |
| Compound C | Anticancer (MCF-7) | 15 µM |
Table 2: Structural Features Comparison
| Feature | Ethyl 4-{...} | Compound D |
|---|---|---|
| Dihydropyridine Moiety | Yes | Yes |
| Amide Linkage | Yes | No |
| Ethyl Benzoate Group | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
